molecular formula C22H21N3O4 B2982786 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1207008-49-8

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Cat. No. B2982786
M. Wt: 391.427
InChI Key: LHHFLBPALDONQE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical stability and reactivity are also studied.


Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives, such as those studied by Al-Suwaidan et al. (2016), have demonstrated significant in vitro antitumor activity, with certain compounds showing broad-spectrum antitumor effects and being notably more potent compared to the positive control 5-FU. The molecular docking studies indicated that these compounds could inhibit growth through interactions with key kinase sites, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).

Antimicrobial and Anti-Proliferative Activities

The oxadiazole derivatives, as researched by Al-Wahaibi et al. (2021), showed considerable in vitro inhibitory activity against various pathogenic bacteria and yeasts, along with anti-proliferative activity against multiple cancer cell lines. These findings indicate a dual potential for such compounds in treating infections and cancer (Al-Wahaibi et al., 2021).

Neuropharmacological Effects

Research on related compounds with AMPA receptor antagonistic properties, like those studied by Citraro et al. (2006), suggests that modifications in the oxadiazole structure can impact neurological conditions, such as epilepsy. This implies potential research avenues for the compound in the context of neurological disorders (Citraro et al., 2006).

Enzyme Inhibition for Cancer Treatment

The integration of the 1,3,4-oxadiazole scaffold into quinazoline derivatives, as explored by Qiao et al. (2015), has yielded compounds with strong inhibitory activity against key cancer cell lines. This suggests that the incorporation of such scaffolds into other molecular structures could be a fruitful strategy in developing new anticancer agents (Qiao et al., 2015).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied compound, some of this information may not be available. If you have access to a laboratory and the necessary resources, you could consider conducting some of these analyses yourself. Always remember to follow all safety guidelines when handling chemicals.


properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-4-9-25-13-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-29-22)14-10-15(27-2)12-16(11-14)28-3/h5-8,10-13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFLBPALDONQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

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